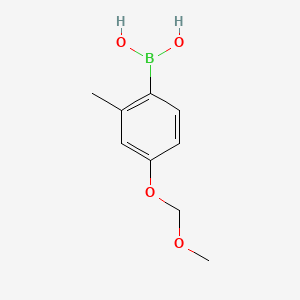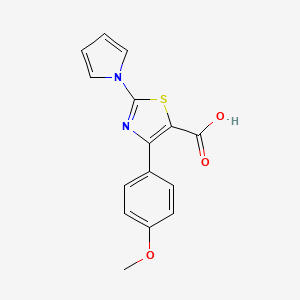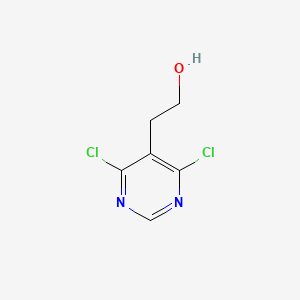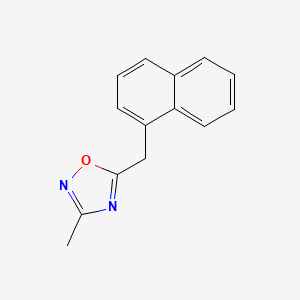
Ácido (4-(Metoximetoxi)-2-metilfenil)borónico
Descripción general
Descripción
“(4-(Methoxymethoxy)-2-methylphenyl)boronic acid” is a type of boronic acid with the CAS Number: 162662-27-3 . It has a molecular weight of 181.98 . The compound is usually stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki-Miyaura cross-coupling reactions . This process is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BO4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions . They are also used in reactions such as oxidative Heck reaction and intramolecular C-H amidation sequence .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is usually between 2-8°C under an inert atmosphere .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácidos borónicos: son conocidos por su capacidad para formar complejos covalentes reversibles con dioles y otras bases de Lewis, lo que los hace ideales para su uso en aplicaciones de detección . Esta propiedad permite el desarrollo de sensores que pueden detectar varias sustancias biológicas y químicas. Por ejemplo, se pueden utilizar para crear sensores fluorescentes para detectar catecolaminas como la dopamina, que son neurotransmisores importantes en el cerebro.
Etiquetado biológico y manipulación de proteínas
La interacción de los ácidos borónicos con los dioles también se explota en el etiquetado biológico y la manipulación de proteínas . Al unir un grupo ácido borónico a una molécula de interés, los investigadores pueden dirigirse y etiquetar proteínas específicas dentro de las células. Esto es particularmente útil para comprender la función de las proteínas y las redes de interacción dentro de los sistemas biológicos.
Desarrollo terapéutico
Los ácidos borónicos se han utilizado en el desarrollo de terapéuticos debido a su biocompatibilidad y capacidad para interactuar con varias moléculas biológicas . Han participado en la síntesis de compuestos que inhiben enzimas o interfieren con las vías de señalización celular, ofreciendo vías potenciales para el desarrollo de fármacos.
Tecnologías de separación
En el campo de la química analítica, los ácidos borónicos se pueden utilizar para separar mezclas complejas . Su unión selectiva a ciertas moléculas permite la purificación de componentes específicos de una mezcla, lo cual es crucial tanto en procesos de investigación como industriales.
Ciencia de los materiales
Los ácidos borónicos se utilizan como bloques de construcción en la creación de polímeros y otros materiales . Sus propiedades únicas permiten el desarrollo de materiales sensibles que pueden cambiar su comportamiento en presencia de ciertos estímulos, como cambios de pH o la presencia de dioles.
Catálisis
Los ácidos borónicos, incluidos los derivados como el ácido (4-(Metoximetoxi)-2-metilfenil)borónico, juegan un papel en la catálisis . Pueden catalizar diversas reacciones químicas, incluida la funcionalización de dioles, carbohidratos y reacciones de apertura de anillos de epóxidos. Esto se debe a su acidez de Lewis y su capacidad para formar complejos estables con sustratos.
Reacciones de acoplamiento cruzado
Una aplicación significativa de los ácidos borónicos está en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son una piedra angular de la química orgánica sintética moderna, lo que permite la formación de enlaces carbono-carbono. El ácido (4-(Metoximetoxi)-2-metilfenil)borónico puede actuar como reactivo en estas reacciones, contribuyendo a la síntesis de moléculas orgánicas complejas.
Herramientas bioquímicas
Por último, los ácidos borónicos sirven como herramientas bioquímicas en diversas aplicaciones de investigación . Se pueden utilizar para inhibir enzimas, modificar ácidos nucleicos o entregar moléculas a las células. Su versatilidad los hace valiosos en una amplia gama de investigaciones bioquímicas y médicas.
Mecanismo De Acción
The mechanism of action of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid is not yet fully understood. However, it is believed that the compound acts as a boronate ester, which is capable of forming covalent bonds with carbonyl groups. This allows the compound to act as a catalyst in the formation of carbon-carbon bonds. Additionally, it is believed that the compound can also act as a Lewis acid, which can facilitate the formation of other types of bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid are not yet fully understood. However, it has been shown to have some anti-inflammatory effects in vitro and in vivo studies. Additionally, it has been shown to have some antioxidant effects, which could potentially be beneficial for various medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(Methoxymethoxy)-2-methylphenyl)boronic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a reagent for the synthesis of various organic compounds. Additionally, it can act as a catalyst for the formation of carbon-carbon bonds, which can be useful for the synthesis of various polymers. However, it is also important to note that (4-(Methoxymethoxy)-2-methylphenyl)boronic acid can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of (4-(Methoxymethoxy)-2-methylphenyl)boronic acid. One possibility is to further explore its potential as an anti-inflammatory and antioxidant agent. Additionally, it could be used to study the mechanism of action of other boronate esters and to develop new catalysts for the formation of carbon-carbon bonds. Finally, it could be used to develop new pharmaceuticals and polymers with improved properties.
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[4-(methoxymethoxy)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(14-6-13-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCGIQQHHJUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675328 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260374-05-7 | |
| Record name | [4-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
![4-[(2-Methoxyethoxy)methyl]phenylboronic acid](/img/structure/B1463748.png)

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)

![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463763.png)